molecular formula C6H3N3O4S B15243198 2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione

2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione

Cat. No.: B15243198
M. Wt: 213.17 g/mol
InChI Key: JXLFWKAAZYOGHA-UHFFFAOYSA-N
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Description

2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione is a heterocyclic compound featuring a fused thiazole-pyrimidine scaffold with a nitro substituent at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal and synthetic chemistry.

Properties

Molecular Formula

C6H3N3O4S

Molecular Weight

213.17 g/mol

IUPAC Name

2-nitro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione

InChI

InChI=1S/C6H3N3O4S/c10-3-1-4(11)8-2-5(9(12)13)14-6(8)7-3/h2H,1H2

InChI Key

JXLFWKAAZYOGHA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C2N(C1=O)C=C(S2)[N+](=O)[O-]

Origin of Product

United States

Mechanism of Action

The mechanism of action of 2-Nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Substituents Yield (%) Melting Point (°C)
2-Nitro-5H-thiazolo[3,2-A]pyrimidine Nitro at position 2 N/A N/A
9b 3,4-Dimethoxyphenyl, thiophen 76 110–112
10c 3,4,5-Trimethoxybenzylidene 83 115–117

Comparison with Tetrazolo[1,5-F]pyrimidine-5,7(3H,6H)-diones

discusses alkyltetrazolo[1,5-f]pyrimidine-5,7-diones, which differ in their fused heterocyclic system (tetrazole vs. thiazole). Key distinctions include:

  • Synthetic Routes : The target compound’s synthesis likely involves nitration of the thiazole ring, whereas tetrazolo analogs are synthesized via sodium azide-mediated cyclization of chlorouracils .
  • Reactivity : Tetrazolo derivatives may exhibit different redox properties due to the tetrazole ring’s aromaticity, contrasting with the nitro-thiazolo system’s electrophilic character.

Thiazolo[4,5-b]pyridin-2-one Derivatives

highlights thiazolo[4,5-b]pyridin-2-ones, such as 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one. Structural and functional comparisons include:

  • Core Heterocycle : The pyridine ring in these derivatives vs. the pyrimidine ring in the target compound alters electronic density and hydrogen-bonding capacity.
  • Biological Activity : Derivatives with phenylazo groups (e.g., 6-phenylazo-5,7-dimethyl analogs) show cytotoxicity, suggesting that the nitro group in the target compound could modulate similar anticancer activity through distinct mechanisms (e.g., nitroreductase activation) .

Research Findings and Limitations

  • Data Gaps : Direct pharmacological or spectral data for 2-nitro-5H-thiazolo[3,2-A]pyrimidine-5,7(6H)-dione are absent in the evidence, necessitating extrapolation from structural analogs.
  • Functional Potential: The nitro group’s role in bioactivation (e.g., prodrug strategies) warrants further investigation, as seen in nitro-containing anticancer agents .

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